6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine
Description
This compound features a pyridazine core substituted at the 3-position with a 4-methylpyridin-2-ylamine group and at the 6-position with a piperazine moiety modified by a cyclohexanecarbonyl group. Its molecular formula is C₂₁H₂₈N₆O, with a molecular weight of 380.49 g/mol.
Properties
IUPAC Name |
cyclohexyl-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-16-9-10-22-19(15-16)23-18-7-8-20(25-24-18)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQRVFMYQUZRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyridazin-3-amine core, followed by the introduction of the cyclohexanecarbonylpiperazinyl and methylpyridinyl groups through various coupling reactions. Common reagents used in these steps include:
Cyclohexanecarbonyl chloride:
Piperazine: for the formation of the piperazinyl moiety.
4-methylpyridine: for the methylpyridinyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of heterocyclic compounds with biological targets.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-cyclohexanecarbonylpiperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine would depend on its specific molecular targets and pathways. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Modifications to the Piperazine Substituent
The piperazine ring’s substituent significantly influences pharmacological properties. Key analogs include:
Key Observations :
Modifications to the Aryl Amine Group
The 4-methylpyridin-2-ylamine group is critical for target specificity. Analogs with alternative aryl groups include:
Key Observations :
- The 4-methylpyridin-2-yl group in the target compound likely enhances hydrogen bonding and π-stacking in enzyme active sites compared to non-heterocyclic aryl groups .
- Fluorinated analogs (e.g., BPN-15606) show improved metabolic stability and CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
